molecular formula C13H13NO5S2 B1517970 3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 1155165-61-9

3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B1517970
CAS No.: 1155165-61-9
M. Wt: 327.4 g/mol
InChI Key: NAPNDZBRGBTPMO-UHFFFAOYSA-N
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Description

3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO5S2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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Biological Activity

3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C13H13NO5S2. It features several functional groups, including a carboxylic acid, a sulfamoyl group, a hydroxyl group, and a thiophene ring. Despite its intriguing structure, the biological activity of this compound remains largely unexplored in scientific literature.

Structural Characteristics

The unique combination of functional groups in this compound suggests potential biological activities, although specific studies are lacking. The presence of a thiophene ring is notable, as thiophene derivatives have been associated with various biological activities, including anti-inflammatory and antimicrobial effects.

Current Research Findings

As of now, there is no comprehensive scientific literature detailing the mechanism of action or specific biological activities associated with this compound. The limited data available indicates that further research is necessary to elucidate its properties and potential applications.

  • Molecular Structure : The compound's structure may confer distinct chemical and biological properties compared to similar compounds, but comparative studies are not available.
  • Potential Applications : Given its structural features, it could be hypothesized that the compound might have applications in medicinal chemistry, particularly in developing new therapeutic agents targeting specific pathways.

Case Studies and Comparative Analysis

While direct case studies on this specific compound are absent, insights can be drawn from related compounds within the same chemical class:

Compound NameStructure FeaturesBiological ActivityReferences
Thiophene-2-carboxylic acidsContains thiophene and carboxylic acid groupsPotent inhibitors of HCV NS5B polymerase
N-benzyl-N-(2-hydroxy-2-phenylethyl)-sulfamoyl derivativesSimilar sulfamoyl groupImproved insulin sensitivity in diabetic models

Properties

IUPAC Name

3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c15-10(9-4-2-1-3-5-9)8-14-21(18,19)11-6-7-20-12(11)13(16)17/h1-7,10,14-15H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPNDZBRGBTPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(SC=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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